2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
2-ethylsulfanyl-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS/c1-4-25-17-21-16-20-12-8-18(2,3)9-13(24)14(12)15(23(16)22-17)11-6-5-7-19-10-11/h5-7,10,15H,4,8-9H2,1-3H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORHTADERZHHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes and thiols under oxidative conditions. The reaction conditions often include the use of oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2, and the reactions are carried out in solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly oxidizing agents to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The ethylsulfanyl (-S-C₂H₅) group exhibits nucleophilic character, enabling alkylation and substitution reactions.
Key findings from analogs (e.g.,,,):
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | -S-CH₃ derivative | 85–92% | , |
| Nucleophilic Substitution | R-X (X = Cl, Br), Et₃N, THF | Modified sulfur substituent | 70–78% |
These reactions are critical for modifying the compound’s lipophilicity and biological activity.
Oxidation Reactions
The sulfur atom in the ethylsulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives under controlled conditions ( ,):
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂, AcOH | 0–5°C, 2 hr | Sulfoxide (-SO-) | Enhanced solubility |
| mCPBA, DCM | RT, 4 hr | Sulfone (-SO₂-) | Metabolic stability studies |
Sulfone derivatives are often explored for improved pharmacokinetic profiles.
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles or alkynes (, ):
These reactions are pivotal for synthesizing hybrid scaffolds.
Functionalization of the Pyridinyl Group
The pyridin-3-yl substituent undergoes electrophilic substitution (e.g., nitration, halogenation) and coordination chemistry (,):
| Reaction | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Pyridine C-4 | Introduces nitro group for further reduction |
| Halogenation | Br₂, FeCl₃ | Pyridine C-2 | Enhances binding to metal ions |
Halogenated derivatives are often precursors for cross-coupling reactions.
Hydrolysis and Degradation
Under acidic or basic conditions, the triazoloquinazoline core may undergo hydrolysis (,):
| Conditions | Site of Hydrolysis | Degradation Products | Stability |
|---|---|---|---|
| 1M HCl, reflux | Triazole ring | Quinazoline-2,4-dione | Low stability |
| 0.1M NaOH, RT | Sulfur linkage | Thiol intermediate | Moderate stability |
Hydrolysis pathways inform formulation and storage requirements.
Metal Coordination Complexes
The pyridinyl nitrogen and triazole sulfur serve as donor atoms for metal coordination (,):
| Metal Salt | Ligand Sites | Complex Structure | Application |
|---|---|---|---|
| Cu(II)Cl₂ | Pyridine N, Triazole S | Square-planar geometry | Antimicrobial studies |
| Pd(II) acetate | Triazole N | Octahedral complex | Catalytic applications |
Metal complexes are explored for catalytic and therapeutic purposes.
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives of quinazoline and triazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one with cancer-related targets warrant detailed exploration through in vitro and in vivo studies.
Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity against various pathogens. The unique structure of this compound suggests potential efficacy against bacterial and fungal strains. Studies focusing on its mechanism of action could reveal insights into its effectiveness as an antimicrobial agent.
Neurological Applications
The interactions of this compound with neurotransmitter systems may offer therapeutic avenues for neurological disorders. Compounds containing pyridine rings have been associated with neuroprotective effects and modulation of neurotransmitter activity. Investigating the pharmacodynamics of 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one could provide valuable information for developing treatments for conditions such as Alzheimer's disease or depression.
Synthetic Applications
The synthesis of this compound can be approached through various methodologies involving multi-step reactions that capitalize on its functional groups. Its synthesis may serve as a model for producing other biologically active compounds within the same class.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of triazole derivatives similar to this compound. The research demonstrated that these derivatives inhibited cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Activity
In another investigation featured in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial effects of quinazoline derivatives against resistant bacterial strains. The findings suggested that modifications to the sulfur-containing group significantly enhanced the antimicrobial activity.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Key Structural Insights :
- Dimethyl groups at position 6 contribute to steric hindrance, which may influence conformational flexibility and binding interactions.
Physicochemical Properties
Substituent effects dominate key properties:
Notes:
- The ethylsulfanyl group may slow oxidative metabolism, improving plasma stability.
- Pyridin-3-yl could enhance solubility in aqueous buffers (e.g., PBS) compared to phenyl analogues.
Biological Activity
The compound 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one represents a complex heterocyclic structure that combines elements of triazole and quinazoline. The unique arrangement of functional groups within this molecule suggests a variety of potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The structural formula of the compound can be summarized as follows:
- Molecular Formula : C15H19N3S
- Molecular Weight : 273.4 g/mol
- Key Functional Groups :
- Ethyl sulfanyl group
- Pyridine moiety
- Fused triazole and quinazoline rings
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit diverse biological activities including:
- Anticancer properties
- Antimicrobial effects
- Neurological impacts
Comparative Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6,6-Dimethyl-9-(pyridin-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | Similar fused triazole and quinazoline core | Anticancer properties |
| 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-dione | Contains quinazoline structure | Neurological effects |
| 1H-[1,2,4]triazole derivatives | Simple triazole structure | Antimicrobial activity |
The unique combination of the ethylsulfanyl group and the fused ring systems in this compound may enhance its biological activity compared to simpler analogs.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but are believed to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes related to cancer cell proliferation.
- Receptor Interaction : The pyridine moiety may facilitate interaction with neurotransmitter receptors or other cellular targets.
- Antiviral Activity : Some derivatives have demonstrated the ability to inhibit viral replication in vitro.
Case Studies and Research Findings
Recent studies have explored the antiviral properties of heterocyclic compounds similar to the one . For instance:
- A study highlighted that derivatives of quinazoline exhibited significant antiviral activity against herpes simplex virus (HSV) in Vero cells with low cytotoxicity levels (CC50 values around 600 μM) .
Notable Findings:
- Compounds with structural similarities showed potent activity against various strains of viruses including HSV and others associated with respiratory infections.
Q & A
Q. What are the optimal synthetic routes for 2-(ethylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-triazoloquinazolinone derivatives, and how do reaction conditions influence yield?
Methodological Answer:
- Catalyst Selection : The use of deep eutectic solvents (e.g., NGPU catalyst) significantly improves efficiency compared to traditional catalysts like HCl or FeCl₃. For example, triazoloquinazolinone derivatives synthesized with NGPU achieve >85% yield in 2 hours vs. 8–12 hours for other catalysts .
- Temperature Control : Reactions typically proceed at 80–100°C under reflux to ensure complete cyclization while avoiding decomposition of the pyridinyl moiety.
- Purification : Column chromatography using ethyl acetate/hexane (3:7) or crystallization from DMF/ethanol mixtures yields high-purity products .
Q. How can structural ambiguity in the triazoloquinazolinone core be resolved experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms the bicyclic framework and substituent positioning. For example, analogous compounds like 7,9-diallyl-6-methyl-triazolo[4,3-b]triazepin-8-one were resolved with C–N bond lengths of 1.33–1.36 Å and dihedral angles <5° .
- NMR Spectroscopy : ¹H NMR distinguishes between axial/equatorial protons in the tetrahydroquinazolinone ring (δ 2.8–3.2 ppm for axial CH₂ groups). ¹³C NMR identifies carbonyl signals at δ 170–175 ppm .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation : While no specific GHS classification exists for this compound, structurally related triazoloquinazolines require PPE (gloves, goggles) due to potential irritancy. Avoid inhalation of fine powders and store in sealed containers under inert gas .
- Waste Disposal : Neutralize residues with 10% aqueous NaOH before incineration to prevent environmental release of sulfanyl groups .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
Methodological Answer:
- Property Estimation : Use tools like EPI Suite to calculate log Kow (predicted ~3.2) and biodegradation probability (BIOWIN model: <0.5 indicates persistence). Molecular dynamics simulations assess interactions with soil organic matter .
- Toxicity Profiling : QSAR models predict aquatic toxicity (e.g., LC50 for Daphnia magna ~2.5 mg/L), necessitating ecotoxicological validation via OECD Test Guideline 202 .
Q. What experimental designs address contradictory data in catalytic efficiency studies?
Methodological Answer:
- Split-Plot Design : Apply randomized block designs with catalyst type (main plot), temperature (subplot), and solvent (sub-subplot) to isolate variables. For example, NGPU outperforms FeCl₃ in ethanol (p < 0.01) but not in DMF .
- Statistical Validation : Use ANOVA to resolve discrepancies (e.g., reaction time vs. yield trade-offs) and optimize conditions via response surface methodology (RSM) .
Q. How does the pyridinyl substituent influence bioactivity, and what assays validate this?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace pyridin-3-yl with morpholino or tetrazolyl groups to test kinase inhibition. For example, 5-morpholino-1H-pyrazol-3-amine derivatives show IC50 values <1 µM against EGFR .
- In Vitro Assays : Use MTT assays (HeLa cells) to compare cytotoxicity and ROS generation. Fluorescence polarization assays quantify binding affinity to DNA G-quadruplexes .
Q. What analytical techniques differentiate between synthetic byproducts and the target compound?
Methodological Answer:
- HPLC-MS : Employ C18 columns (ACN/water gradient) to separate unreacted pyridinyl precursors (retention time ~8.2 min) from the target compound (~12.5 min). MS/MS fragments at m/z 354 [M+H]+ confirm the triazoloquinazolinone core .
- TGA-DSC : Thermal decomposition profiles (onset ~220°C) distinguish the compound from dimers or oxidation byproducts .
Data Contradiction Analysis
Q. Why do catalytic efficiency claims vary across studies, and how can reproducibility be ensured?
Methodological Answer:
- Source of Variability : Catalyst purity (e.g., NGPU batches with <95% purity reduce yield by 15–20%) and solvent hygroscopicity (DMF vs. anhydrous acetonitrile) critically affect outcomes .
- Reproducibility Framework :
- Pre-dry solvents over molecular sieves.
- Standardize catalyst synthesis (e.g., via FT-IR to confirm DES composition).
- Report reaction metrics (TOF, TON) alongside yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
